1-(2,6-Difluorophenyl)pyrazol-4-amine
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Overview
Description
“1-(2,6-Difluorophenyl)pyrazol-4-amine” is a synthetic molecule with the IUPAC name 1-(2,6-difluorophenyl)-1H-pyrazol-4-amine . It has a molecular weight of 195.17 . The molecule is typically stored at 4 degrees Celsius and is shipped with an ice pack . It is a powder in its physical form .
Synthesis Analysis
The synthesis of pyrazole derivatives like “1-(2,6-Difluorophenyl)pyrazol-4-amine” is an important area of organic chemistry . A simple convenient one-pot protocol for the synthesis of 5-alkyl/hetaryl-4-amino-3-(polyfluoroalkyl)pyrazoles has been suggested . The method is based on using readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials and hydrazine hydrate for cyclization into 4-nitroso-3-(polyfluoroalkyl)pyrazoles, followed by reduction of the latter into target products .Molecular Structure Analysis
The molecular structure of “1-(2,6-Difluorophenyl)pyrazol-4-amine” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse and valuable synthetical, biological, and photophysical properties . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“1-(2,6-Difluorophenyl)pyrazol-4-amine” has a predicted boiling point of 317.6±37.0 °C and a predicted density of 1.40±0.1 g/cm3 . Its pKa is predicted to be 3.13±0.10 .Scientific Research Applications
Novel Synthesis Methods
Researchers have developed novel and efficient synthesis methods for pyrazolo[3,4-b]pyridine products, which include the use of 1-(2,6-Difluorophenyl)pyrazol-4-amine derivatives. These methods have proven useful in the preparation of new N-fused heterocycle products with good to excellent yields. This showcases the compound's utility in facilitating the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science (Ghaedi et al., 2015).
Nonlinear Optical Chromophores
Formyl derivatives of amino-substituted polyfluorotriphenyl-4,5-dihydro-1H-pyrazoles, which can be derived from 1-(2,6-Difluorophenyl)pyrazol-4-amine, have been synthesized and utilized as donor blocks in the synthesis of donor–acceptor dyes. These dyes serve as potential chromophores for nonlinear electro-optics, demonstrating the compound's potential in the development of advanced optical materials with tailored electronic and optical properties (Shelkovnikov et al., 2019).
Green Chemistry Applications
The compound has also been utilized in green chemistry, where it contributes to the synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles through L-proline-catalyzed, on-water, multicomponent domino reactions. This method emphasizes the compound's role in sustainable chemical processes that are efficient, eco-friendly, and capable of generating complex molecules from simple starting materials (Prasanna et al., 2013).
Mechanism of Action
While the specific mechanism of action for “1-(2,6-Difluorophenyl)pyrazol-4-amine” is not mentioned in the search results, pyrazole derivatives are known to exhibit numerous biological activities.
Safety and Hazards
Future Directions
While specific future directions for “1-(2,6-Difluorophenyl)pyrazol-4-amine” are not mentioned in the search results, pyrazole derivatives continue to be a focus of many researchers due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing research and development involving “1-(2,6-Difluorophenyl)pyrazol-4-amine” and similar compounds.
properties
IUPAC Name |
1-(2,6-difluorophenyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-7-2-1-3-8(11)9(7)14-5-6(12)4-13-14/h1-5H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVMDTYXFGYYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=C(C=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-1H-pyrazol-4-amine | |
CAS RN |
1245007-16-2 |
Source
|
Record name | 1-(2,6-difluorophenyl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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